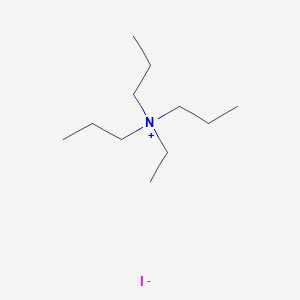
tetrafluoro(oxo)molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, where a molybdenum atom is bonded to four fluorine atoms and one oxygen atom. It is a member of the molybdenum halides family and is known for its stability and reactivity.
Méthodes De Préparation
The synthesis of tetrafluoridooxidomolybdenum typically involves the reaction of molybdenum hexafluoride (MoF₆) with molybdenum dioxide (MoO₂) under controlled conditions . The reaction is carried out at elevated temperatures, usually around 200-300°C, in a fluorine atmosphere to ensure the complete formation of the desired product. Industrial production methods may involve the use of specialized reactors to handle the highly reactive fluorine gas and to maintain the required temperature and pressure conditions.
Analyse Des Réactions Chimiques
tetrafluoro(oxo)molybdenum undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: Fluorine atoms can be substituted with other halogens or ligands under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as oxygen or chlorine gas. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tetrafluoro(oxo)molybdenum has several applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of tetrafluoridooxidomolybdenum involves its ability to interact with various molecular targets and pathways. It can act as a Lewis acid, accepting electron pairs from donor molecules, which makes it a versatile catalyst in many chemical reactions. Its interactions with biological molecules are still under investigation, but it is believed to influence cellular processes through its redox properties and ability to form stable complexes with biomolecules .
Comparaison Avec Des Composés Similaires
tetrafluoro(oxo)molybdenum can be compared with other molybdenum halides and oxides, such as:
Molybdenum hexafluoride (MoF₆): Similar in that it contains fluorine atoms bonded to molybdenum, but lacks the oxygen atom.
Molybdenum dioxide (MoO₂): Contains oxygen atoms bonded to molybdenum but lacks fluorine atoms.
Tungsten hexafluoride (WF₆): A similar compound with tungsten instead of molybdenum, exhibiting similar chemical properties due to the lanthanoid contraction.
The uniqueness of tetrafluoridooxidomolybdenum lies in its specific combination of fluorine and oxygen atoms bonded to molybdenum, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
14459-59-7 |
|---|---|
Formule moléculaire |
F4MoO F4H4MoO |
Poids moléculaire |
192 g/mol |
Nom IUPAC |
oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.O/h4*1H;; |
Clé InChI |
HCUBBWLKCMNCRQ-UHFFFAOYSA-N |
SMILES |
O=[Mo].F.F.F.F |
SMILES canonique |
O=[Mo].F.F.F.F |
Synonymes |
Molybdenum fluoride oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)












